Oral Bioavailability vs. Carbenicillin
Carindacillin was designed specifically to overcome the negligible oral bioavailability of carbenicillin. Carbenicillin is acid-labile and cannot be administered orally, limiting its clinical and research utility to parenteral routes only [1]. Carindacillin, the acid-stable indanyl ester, achieves an oral absorption rate of 30–50% in humans following oral administration, enabling conversion of a parenteral-only anti-pseudomonal penicillin into an orally administrable formulation [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 30–50% oral absorption (carindacillin) |
| Comparator Or Baseline | Carbenicillin: <5% oral bioavailability (negligible; acid-labile; requires parenteral administration) |
| Quantified Difference | ≥6-fold to >10-fold improvement in oral bioavailability |
| Conditions | Human pharmacokinetic studies; oral administration of carindacillin sodium vs. carbenicillin sodium |
Why This Matters
This differentiation is fundamental for procurement: carindacillin enables oral administration of an anti-pseudomonal penicillin in research models where parenteral carbenicillin administration is impractical or confounds experimental design.
- [1] Cioni L, Pilone N, Moriconi L. Oral Treatment with Carindacillin in Patients Suffering from Urinary Tract Infections. In: Williams JD, Geddes AM, eds. Penicillins and Cephalosporins. Chemotherapy, vol 5. Springer, Boston, MA; 1976. Abstract: The antibiotic carbenicillin could not be administered by oral route because it was available only in its sodic form which is unstable at acid values of pH. View Source
- [2] 科普中国 (Kepu China). 卡茚西林 (Carindacillin). 药代动力学: 卡茚西林口服吸收率为30%~50%。 View Source
